molecular formula C11H14BrClN2 B598177 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride CAS No. 1199773-42-6

5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride

Cat. No.: B598177
CAS No.: 1199773-42-6
M. Wt: 289.601
InChI Key: CSPVGDHDGPLKFJ-UHFFFAOYSA-N
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Description

5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride is a chemical compound with the molecular formula C11H14BrClN2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-1H-benzo[d]imidazole.

    Alkylation: The 5-bromo-1H-benzo[d]imidazole is then alkylated with butyl bromide in the presence of a base such as potassium carbonate to form 5-bromo-1-butyl-1H-benzo[d]imidazole.

    Hydrochloride Formation: The final step involves the conversion of 5-bromo-1-butyl-1H-benzo[d]imidazole to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound can be explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-t-butyl-1H-benzo[d]imidazole: This compound has a similar structure but with a tert-butyl group instead of a butyl group.

    5-Bromo-1-methyl-1H-benzo[d]imidazole: This compound has a methyl group instead of a butyl group.

    5-Bromo-1-ethyl-1H-benzo[d]imidazole: This compound has an ethyl group instead of a butyl group.

Uniqueness

5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

5-bromo-1-butylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2.ClH/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14;/h4-5,7-8H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPVGDHDGPLKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682041
Record name 5-Bromo-1-butyl-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-42-6
Record name 5-Bromo-1-butyl-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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